molecular formula C24H21N5O4S B2750071 N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-59-5

N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2750071
CAS RN: 899348-59-5
M. Wt: 475.52
InChI Key: QZKIXRUFGYTUTN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O4S and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structure

N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has been explored in various chemical synthesis studies. Research by Crabb et al. (1999) focused on the preparation of similar triazoloquinazolinium derivatives and their molecular structures, indicating a broader interest in this class of compounds for chemical synthesis and structural analysis Crabb et al., 1999.

Pharmacological Potential

Studies have also investigated the pharmacological potentials of related triazoloquinazoline derivatives. Alagarsamy et al. (2008) synthesized a series of triazoloquinazolin-5-ones, demonstrating their significant H1-antihistaminic activity, which suggests potential therapeutic applications Alagarsamy et al., 2008. Furthermore, the work of Kim et al. (1998) on the adenosine antagonist CGS 15943, a related triazoloquinazoline compound, highlights its binding affinity to human adenosine receptors, indicating its relevance in neurological research Kim et al., 1998.

Antimicrobial and Anticancer Properties

The compound's derivatives have shown promise in antimicrobial and anticancer research. Bektaş et al. (2007) synthesized triazole derivatives with antimicrobial activities, suggesting potential applications in combating microbial infections Bektaş et al., 2007. In addition, Reddy et al. (2015) developed triazoloquinoline derivatives with notable anticancer activity, underlining the compound’s potential in cancer therapeutics Reddy et al., 2015.

Chemical Reactions and Transformations

Research by Gescher et al. (1977) and others have explored the chemical reactions and transformations of similar triazoloquinazoline derivatives, contributing to the understanding of their chemical properties and potential applications in various fields Gescher et al., 1977.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S/c1-15-8-10-19(11-9-15)34(30,31)24-23-26-22(20-6-4-5-7-21(20)29(23)28-27-24)25-16-12-17(32-2)14-18(13-16)33-3/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKIXRUFGYTUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

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